molecular formula C21H19FN2O4 B2604718 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide CAS No. 946254-87-1

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2604718
CAS No.: 946254-87-1
M. Wt: 382.391
InChI Key: WIRYGUVSNKVTPY-UHFFFAOYSA-N
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Description

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a complex organic compound that features a pyridinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hydroxymethyl Group: This can be achieved via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the pyridinone core.

    Formation of the Amide Bond: The final step is the coupling of the pyridinone derivative with N-phenylacetamide, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like nitrating agents in acidic conditions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of a hydroxyl group from the carbonyl group.

    Substitution: Introduction of various functional groups onto the fluorobenzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored in drug discovery.

Medicine

Medicinally, 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of pharmaceuticals or as a precursor for other chemical products. Its stability and reactivity make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxymethyl and amide groups could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((4-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide
  • 2-(5-((4-methylbenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Uniqueness

The unique feature of 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is the presence of the fluorobenzyl group. Fluorine atoms can significantly alter the biological activity of a compound by affecting its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its biological applications compared to its analogs.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-16-8-6-15(7-9-16)14-28-20-11-24(18(13-25)10-19(20)26)12-21(27)23-17-4-2-1-3-5-17/h1-11,25H,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRYGUVSNKVTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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